N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
WAY-661708 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may yield thiols or amines .
Scientific Research Applications
WAY-661708 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of WAY-661708 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes , thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
WAY-661708 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
What sets WAY-661708 apart is its unique combination of functional groups and its specific applications in research and industry .
Properties
Molecular Formula |
C15H27N3O2 |
---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
N-[(2,3-dimethylcyclohexyl)carbamoyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C15H27N3O2/c1-11-6-5-7-13(12(11)2)16-15(20)17-14(19)10-18-8-3-4-9-18/h11-13H,3-10H2,1-2H3,(H2,16,17,19,20) |
InChI Key |
PGPHIJIVTGBTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)NC(=O)CN2CCCC2 |
Origin of Product |
United States |
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